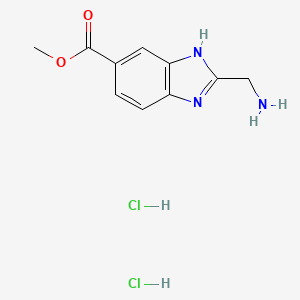
2-Chloro-5-fluoro-3-methylbenzaldehyde
Übersicht
Beschreibung
“2-Chloro-5-fluoro-3-methylbenzaldehyde” is a chemical compound with the CAS Number: 1805225-87-9 . It has a molecular weight of 172.59 . It is solid at room temperature .
Synthesis Analysis
The synthesis of related benzaldehyde derivatives involves various chemical reactions, highlighting the complexity and versatility of these compounds. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production, demonstrates the intricate steps involved, including oxidation and hydrolysis processes, to achieve the desired compound with a total yield reaching 71.6%.
Molecular Structure Analysis
The molecular structure and properties of benzaldehyde derivatives have been extensively studied. Techniques such as X-ray diffraction and vibrational spectroscopy have been used to gain insights into their molecular dimer formation, conformational preferences, and the impact of halogen atoms on their structures.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, the condensation of o-fluorobenzaldehydes with hydrazine is a practical synthesis method for indazoles, demonstrating the reactivity of these compounds in creating heterocyclic structures.
Physical And Chemical Properties Analysis
The physical form of “2-Chloro-5-fluoro-3-methylbenzaldehyde” is solid . It is stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Aquatic Toxicity Studies
A quantitative structure-activity relationship (QSAR) model has been developed to establish the toxicity of 2-Chloro-5-fluoro-3-methylbenzaldehyde in aquatic organisms like Tetrahymena pyriformis . This research is crucial for assessing the environmental impact of this compound and related derivatives.
Fluorinated Building Blocks
This compound is part of a class of fluorinated building blocks used in various chemical syntheses . The presence of fluorine atoms can significantly alter the physical and chemical properties of molecules, making them useful in a range of applications from medicinal chemistry to material science.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-5-fluoro-3-methylbenzaldehyde are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
2-Chloro-5-fluoro-3-methylbenzaldehyde interacts with its targets through various reactions such as free radical bromination, nucleophilic substitution, and oxidation . For instance, in the case of free radical reactions, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, the removal of a hydrogen atom from the benzylic position can lead to the formation of a resonance-stabilized radical, which can further react with other molecules . This can potentially affect downstream biochemical pathways, although the specific pathways involved would depend on the molecular context.
Result of Action
The molecular and cellular effects of 2-Chloro-5-fluoro-3-methylbenzaldehyde’s action would depend on the specific biochemical pathways it affects. Given its reactivity at the benzylic position, it could potentially lead to the modification of organic compounds, altering their function .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-fluoro-3-methylbenzaldehyde can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by factors such as temperature, solvent, and the presence of other chemical species .
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSWRNZUMBLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-3-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)



![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)

